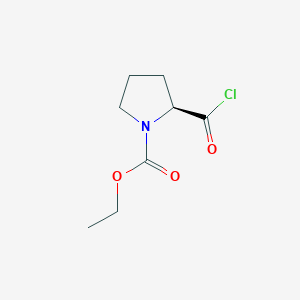
(S)-Ethyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethoxycarbonyl)-L-proline chloride is an organic compound that belongs to the class of acyl chlorides It is derived from L-proline, an amino acid, and features an ethoxycarbonyl group attached to the nitrogen atom of the proline ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(Ethoxycarbonyl)-L-proline chloride can be synthesized through the reaction of L-proline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the ethyl chloroformate acting as the carbonylating agent to introduce the ethoxycarbonyl group. The resulting intermediate is then treated with thionyl chloride or oxalyl chloride to convert the carboxylic acid group into the corresponding acyl chloride .
Industrial Production Methods: Industrial production of 1-(Ethoxycarbonyl)-L-proline chloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions: 1-(Ethoxycarbonyl)-L-proline chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: Reacts with water to form the corresponding carboxylic acid and hydrochloric acid.
Condensation Reactions: Can participate in peptide bond formation when reacted with amino acids or peptides.
Common Reagents and Conditions:
Amines: Used in the formation of amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base such as pyridine.
Water: Hydrolysis occurs readily in aqueous conditions.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions.
科学的研究の応用
1-(Ethoxycarbonyl)-L-proline chloride has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Pharmaceutical Research: Investigated for its potential use in the development of proline-based drugs and prodrugs.
Organic Synthesis: Employed in the synthesis of various organic compounds, including heterocycles and natural product derivatives.
作用機序
The mechanism of action of 1-(Ethoxycarbonyl)-L-proline chloride involves its reactivity as an acyl chloride. The compound readily undergoes nucleophilic acyl substitution reactions, where the chloride ion is displaced by a nucleophile. This reactivity is exploited in peptide synthesis and other organic transformations. The ethoxycarbonyl group provides steric protection, allowing for selective reactions at the proline nitrogen atom .
類似化合物との比較
1-(Benzyloxycarbonyl)-L-proline chloride: Similar in structure but features a benzyloxycarbonyl group instead of an ethoxycarbonyl group.
1-(Methoxycarbonyl)-L-proline chloride: Features a methoxycarbonyl group, offering different reactivity and steric properties.
Uniqueness: 1-(Ethoxycarbonyl)-L-proline chloride is unique due to its specific combination of the ethoxycarbonyl protecting group and the proline scaffold. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .
特性
CAS番号 |
111492-60-5 |
|---|---|
分子式 |
C8H12ClNO3 |
分子量 |
205.64 g/mol |
IUPAC名 |
ethyl (2S)-2-carbonochloridoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H12ClNO3/c1-2-13-8(12)10-5-3-4-6(10)7(9)11/h6H,2-5H2,1H3/t6-/m0/s1 |
InChIキー |
QTIHPNVUSJGZPM-LURJTMIESA-N |
SMILES |
CCOC(=O)N1CCCC1C(=O)Cl |
異性体SMILES |
CCOC(=O)N1CCC[C@H]1C(=O)Cl |
正規SMILES |
CCOC(=O)N1CCCC1C(=O)Cl |
同義語 |
1-Pyrrolidinecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, (2S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




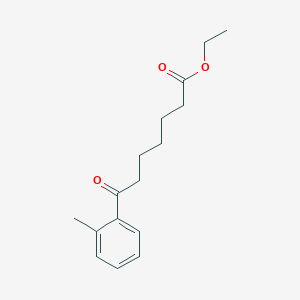
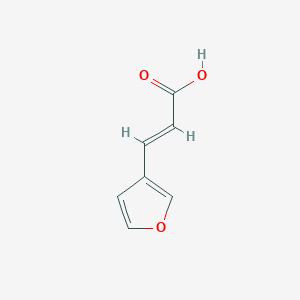
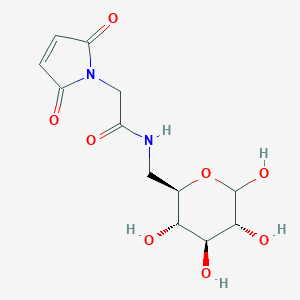

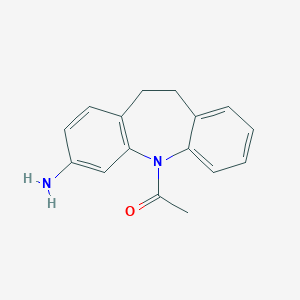
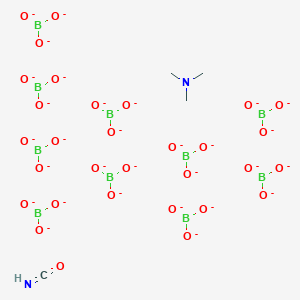

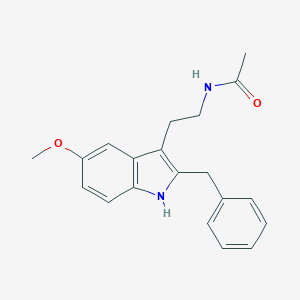
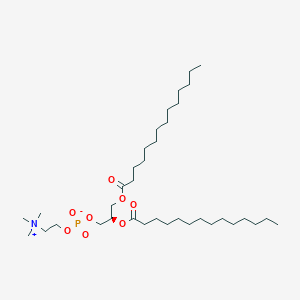
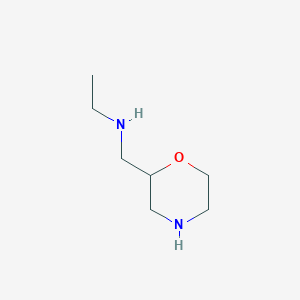
![2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid](/img/structure/B53967.png)

